

# Application Notes & Protocols: Structural Elucidation of Toonaciliatin M using NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: *Toonaciliatin M*

Cat. No.: *B15364436*

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## Introduction

**Toonaciliatin M** is a recently isolated natural product from the plant family Meliaceae, which is known for producing structurally complex and biologically active limonoids. Early screenings have indicated potential therapeutic properties for **Toonaciliatin M**, necessitating a comprehensive structural characterization to advance further drug development studies. This document provides a detailed overview of the application of modern nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the complete structural elucidation of **Toonaciliatin M**. The protocols outlined herein are designed to guide researchers in obtaining and interpreting the necessary spectroscopic data for this and other similar natural products.

## Data Presentation

The structural elucidation of **Toonaciliatin M** was accomplished through a combination of 1D and 2D NMR experiments, along with high-resolution mass spectrometry. The following tables summarize the quantitative data obtained.

Table 1:  $^1\text{H}$  (600 MHz) and  $^{13}\text{C}$  (150 MHz) NMR Data for **Toonaciliatin M** in  $\text{CDCl}_3$

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm)	Multiplicity (J in Hz)
1	79.8	3.98	s
2	35.2	2.15, 1.98	m
3	170.1	-	-
4	43.5	-	-
5	51.2	2.85	d (12.5)
6	70.5	5.40	dd (12.5, 3.0)
7	205.4	-	-
8	55.8	-	-
9	45.1	2.95	d (8.5)
10	41.0	-	-
11	25.8	1.85	m
12	38.7	1.90, 1.75	m
13	17.5	1.15	s
14	125.6	-	-
15	139.8	6.35	d (10.0)
16	110.1	7.45	d (10.0)
17	78.2	5.50	s
18	21.1	1.05	s
19	15.9	1.25	s
20	120.2	-	-
21	142.1	7.20	t (1.5)
22	110.9	6.50	d (1.5)
23	143.5	7.60	s

1-OAc	170.5	-	-
1-OAc	21.0	2.10	s
3-OMe	52.5	3.70	s

Table 2: Key 2D NMR Correlations for **Toonaciliatin M**

Proton(s)	COSY Correlations ( $^1\text{H}$ - $^1\text{H}$ )	HMBC Correlations ( $^1\text{H}$ - $^{13}\text{C}$ )
H-1 (3.98)	H-2 (2.15, 1.98)	C-2, C-3, C-5, C-10, 1-OAc
H-5 (2.85)	H-6 (5.40)	C-4, C-6, C-7, C-10
H-6 (5.40)	H-5 (2.85)	C-4, C-5, C-7, C-8
H-9 (2.95)	-	C-8, C-10, C-11, C-14
H-15 (6.35)	H-16 (7.45)	C-13, C-14, C-17
H-16 (7.45)	H-15 (6.35)	C-14, C-17
H-17 (5.50)	-	C-13, C-14, C-15, C-20, C-22
H-21 (7.20)	H-22 (6.50)	C-20, C-22, C-23
H-23 (7.60)	-	C-20, C-21, C-22
1-OAc (2.10)	-	1-OAc C=O
3-OMe (3.70)	-	C-3

Table 3: High-Resolution Mass Spectrometry Data

Ionization Mode	Formula	Calculated m/z	Measured m/z
ESI+	$[\text{C}_{29}\text{H}_{34}\text{O}_9+\text{Na}]^+$	565.2044	565.2051

## Experimental Protocols

### Sample Preparation

- Isolation: **Toonaciliatin M** was isolated from the dried leaves of a *Toona* species by extraction with methanol, followed by solvent partitioning and repeated column chromatography over silica gel and Sephadex LH-20. The final purification was achieved by preparative HPLC.
- NMR Sample: 5 mg of purified **Toonaciliatin M** was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- MS Sample: 1 mg of purified **Toonaciliatin M** was dissolved in 1 mL of HPLC-grade methanol to a final concentration of 1 mg/mL. The solution was further diluted to 10  $\mu\text{g/mL}$  with methanol for analysis.

## NMR Spectroscopy

- Instrumentation: All NMR spectra were acquired on a Bruker Avance III HD 600 MHz spectrometer equipped with a 5 mm cryoprobe.
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Temperature: 298 K
  - Spectral Width: 12 ppm
  - Acquisition Time: 2.73 s
  - Relaxation Delay: 2.0 s
  - Number of Scans: 16
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30 (proton-decoupled)
  - Spectral Width: 240 ppm

- Acquisition Time: 0.91 s
- Relaxation Delay: 2.0 s
- Number of Scans: 1024
- COSY (Correlation Spectroscopy):
  - Pulse Program: cosygpqf
  - Spectral Width (F1 and F2): 12 ppm
  - Data Points: 2048 x 256
  - Number of Scans: 8
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse Program: hsqcedetgpsisp2.3
  - Spectral Width (F2): 12 ppm
  - Spectral Width (F1): 165 ppm
  - Data Points: 2048 x 256
  - Number of Scans: 16
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse Program: hmbcgpndqf
  - Spectral Width (F2): 12 ppm
  - Spectral Width (F1): 240 ppm
  - Data Points: 2048 x 256
  - Number of Scans: 32

- Long-range coupling delay optimized for 8 Hz.

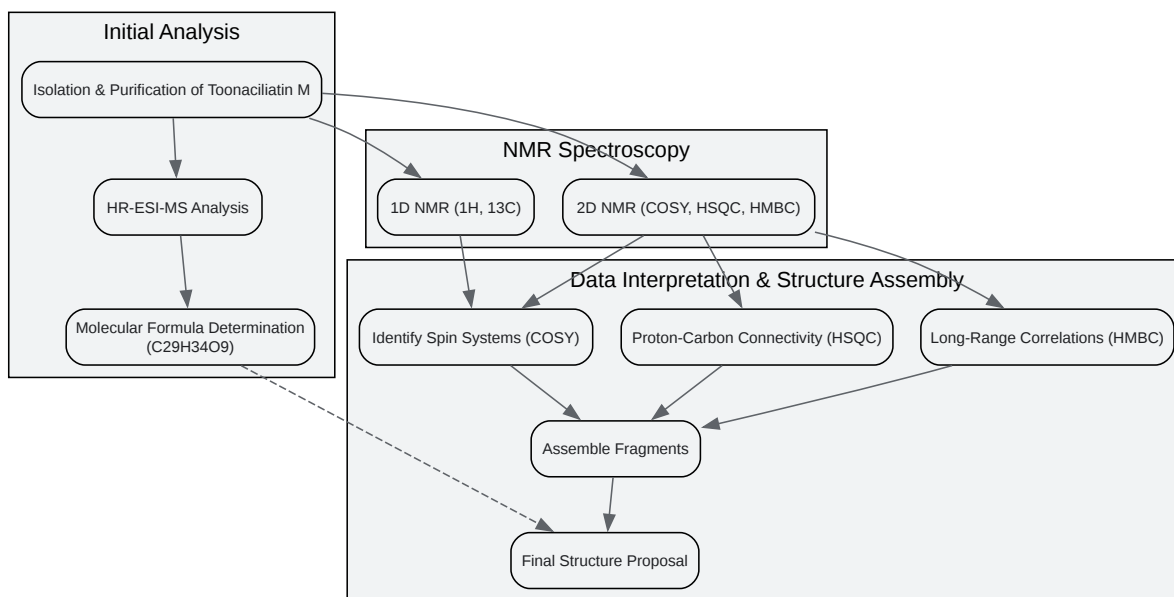
## Mass Spectrometry

- Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive Orbitrap mass spectrometer.
- Method:
  - Ionization Mode: Positive ESI
  - Capillary Voltage: 3.5 kV
  - Sheath Gas Flow Rate: 35 units
  - Auxiliary Gas Flow Rate: 10 units
  - Capillary Temperature: 320 °C
  - Mass Range: m/z 150-1000
  - Resolution: 140,000

## Visualizations

### Workflow for Structural Elucidation

The following diagram illustrates the logical workflow employed for the structural elucidation of **Toonaciliatin M**.

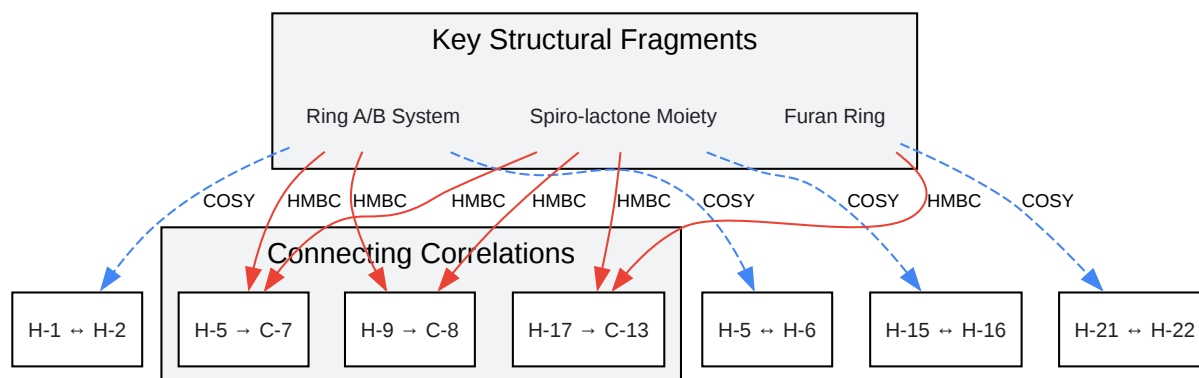


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Figure 1. Workflow for the structural elucidation of **Toonaciliatin M**.

## Key Structural Correlations

The following diagram highlights the key COSY and HMBC correlations that were instrumental in assembling the carbon skeleton and placing the functional groups of **Toonaciliatin M**.



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Figure 2. Key 2D NMR correlations for **Toonaciliatin M**.

## Conclusion

The combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments has enabled the unambiguous structural elucidation of **Toonaciliatin M**. The HR-ESI-MS data provided the molecular formula,  $C_{29}H_{34}O_9$ , which was essential for determining the degree of unsaturation. The detailed analysis of  $^1H$ ,  $^{13}C$ , COSY, HSQC, and HMBC spectra allowed for the complete assignment of all proton and carbon signals and the establishment of the connectivity of the complex polycyclic structure. These application notes and protocols provide a comprehensive guide for the structural determination of novel, complex natural products, which is a critical step in the drug discovery and development pipeline.

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